molecular formula C17H15N3O2S B2598464 N-(2-cyanophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034444-50-1

N-(2-cyanophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2598464
CAS No.: 2034444-50-1
M. Wt: 325.39
InChI Key: PGOKRPZTVBAQOX-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a carboxamide core, a privileged structure in pharmaceuticals known for its diverse biological activities and ability to participate in key hydrogen-bonding interactions with biological targets . The molecular architecture, which integrates a pyridine core, a tetrahydrothiophene (thiolan) ether linkage, and a 2-cyanophenyl group, suggests potential as a versatile scaffold for developing novel therapeutic agents. Researchers can leverage this compound in the design and synthesis of new hybrid molecules, a strategy often employed to enhance efficacy and overcome multi-drug resistance in pathogens . Carboxamide derivatives are extensively investigated for their anti-infective and anti-inflammatory properties. Structurally similar compounds have demonstrated potent antibacterial activity against resistant Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis , and show promise in inhibiting protein denaturation, a key mechanism in inflammation . Furthermore, the presence of the carboxamide pharmacophore, shared with established non-steroidal anti-inflammatory drugs (NSAIDs) like piroxicam and tenoxicam, underscores its potential value in developing new anti-inflammatory agents . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. The researcher assumes all responsibility for confirming the compound's identity, purity, and suitability for their specific applications.

Properties

IUPAC Name

N-(2-cyanophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c18-9-12-3-1-2-4-15(12)20-17(21)13-5-6-16(19-10-13)22-14-7-8-23-11-14/h1-6,10,14H,7-8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOKRPZTVBAQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the cyanophenyl intermediate: This step might involve the nitration of a suitable phenyl precursor followed by reduction to form the cyanophenyl group.

    Synthesis of the thiolan-3-yloxy intermediate: This could involve the reaction of a thiolane derivative with an appropriate leaving group to form the thiolan-3-yloxy group.

    Coupling with pyridine-3-carboxamide: The final step would involve coupling the cyanophenyl and thiolan-3-yloxy intermediates with pyridine-3-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanophenyl group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Conditions such as the use of strong bases (e.g., sodium hydride, NaH) or acids (e.g., sulfuric acid, H₂SO₄) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of the target compound with related pyridine carboxamides:

Compound Name R1 (Amide Substituent) R2 (Pyridine Substituent) Molecular Formula Molecular Weight (g/mol) Known/Potential Application
Target Compound 2-cyanophenyl Thiolan-3-yloxy C₁₈H₁₅N₃O₂S 345.4 Hypothesized kinase inhibitor
Asciminib (ABL001) 4-(Chlorodifluoromethoxy)phenyl 3R-hydroxypyrrolidinyl, 1H-pyrazol-3-yl C₂₀H₁₈ClF₂N₅O₃ 473.8 BCR-ABL1 kinase inhibitor (FDA-approved)
N-(1-hydroxy-2-methylpropan-2-yl)-... 1-hydroxy-2-methylpropan-2-yl Thiolan-3-yloxy C₁₄H₂₀N₂O₃S 296.4 Research chemical (no disclosed use)
N-(3,3-diphenylpropyl)-... 3,3-diphenylpropyl Oxolan-3-yloxy (tetrahydrofuran) C₂₅H₂₆N₂O₃ 402.5 Pharmaceutical intermediate

Key Comparative Insights

Substituent Effects on Bioactivity
  • Target Compound vs. Asciminib: The 2-cyanophenyl group in the target compound is an electron-withdrawing substituent, which may enhance binding affinity to kinase active sites compared to Asciminib’s 4-(chlorodifluoromethoxy)phenyl group. However, Asciminib’s additional pyrazole and hydroxypyrrolidinyl groups contribute to its high specificity for BCR-ABL1 .
  • Thiolan vs. Oxolan : The thiolan-3-yloxy group (tetrahydrothiophene) in the target compound introduces sulfur, which may improve membrane permeability compared to the oxolan-3-yloxy (tetrahydrofuran) group in the diphenylpropyl analog . Sulfur’s larger atomic radius could also alter steric interactions in target binding.
Molecular Weight and Drug-Likeness
  • However, Asciminib’s higher weight correlates with its complex substituents, which are critical for its clinical efficacy .

Biological Activity

N-(2-cyanophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyridine derivatives, which are known for their diverse pharmacological properties. The exploration of its biological activity encompasses various aspects, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves classical organic methods that yield high-purity compounds. The incorporation of the thiolan moiety is particularly notable as it can enhance the biological activity through improved interactions with biological targets. The structure can be represented as follows:

C12H12N2O2S\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2\text{S}
PropertyValue
Molecular Weight252.32 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogPNot specified

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily focusing on neuropharmacological effects. The following sections detail these findings.

Anticonvulsant Activity

One of the prominent activities observed is anticonvulsant efficacy. In studies involving animal models, compounds similar to this compound demonstrated significant protection against seizures induced by pentylenetetrazole. This suggests a potential mechanism involving modulation of neurotransmitter systems associated with seizure activity.

Anxiolytic and Sedative Effects

In psychotropic evaluations, the compound has shown promising anxiolytic properties, comparable to established anxiolytics like diazepam. The sedative effects were also noted, indicating a dual action that could be beneficial for treating anxiety disorders.

Case Studies

Several case studies have highlighted the pharmacological profiles of pyridine derivatives, including this compound:

  • Study on Neurotropic Activity : A study evaluated various thioalkyl derivatives, including this compound, revealing significant anxiolytic effects in rodent models. The results indicated an approximately fourfold increase in anxiolytic activity compared to diazepam, supporting its potential as a therapeutic agent for anxiety disorders .
  • Toxicity Assessment : Toxicological evaluations indicated low toxicity levels at therapeutic doses, with no significant adverse effects on muscle relaxation or motor coordination, making it a candidate for further development in neuropsychiatric applications .

Q & A

Q. What are the key synthetic routes for synthesizing N-(2-cyanophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Substitution reactions to introduce the thiolan-3-yloxy group onto the pyridine ring.
  • Coupling reactions (e.g., amide bond formation) between the pyridine-carboxylic acid derivative and the 2-cyanophenylamine moiety.
  • Purification via column chromatography or recrystallization to isolate the target compound . Reaction conditions (e.g., temperature, catalysts like DCC or EDC for amide formation) must be optimized to minimize by-products .

Q. Which spectroscopic techniques are critical for structural characterization?

Essential methods include:

  • X-ray crystallography : Resolves 3D conformation, bond angles, and substituent spatial arrangements .
  • NMR spectroscopy : Confirms proton environments (e.g., thiolane ring protons at δ 2.5–3.5 ppm) and substituent connectivity .
  • LC-MS/HPLC : Validates molecular weight and purity (>95%) post-synthesis .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Common assays include:

  • Enzyme inhibition assays : Test interactions with targets like kinases or metabolic enzymes (e.g., CD38 in ).
  • Receptor binding studies : Use fluorescence polarization or SPR to quantify affinity for receptors (e.g., mGlu5 in ) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict biological target interactions?

  • Docking : Use software like AutoDock Vina to model binding poses with targets (e.g., enzymes with known crystal structures).
  • Validation : Cross-reference predictions with experimental data from SPR or X-ray co-crystallography .
  • Dynamic simulations : Assess binding stability over time (100+ ns simulations) to evaluate entropic contributions .

Q. How to resolve contradictions in biological activity data across different assays?

  • Orthogonal assays : Compare results from enzymatic (e.g., IC50) vs. cell-based (e.g., EC50) assays to confirm target specificity.
  • Dose-response curves : Identify non-linear relationships or off-target effects at higher concentrations .
  • Structural analogs : Benchmark against compounds with similar substituents (e.g., thiolane vs. oxane in ) to isolate functional group contributions .

Q. What strategies optimize solubility without compromising bioactivity?

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the pyridine or thiolane moieties.
  • Co-solvent systems : Use DMSO-water mixtures for in vitro assays, ensuring <1% DMSO to avoid cytotoxicity.
  • QSAR modeling : Correlate substituent polarity (e.g., cyanophenyl vs. chlorophenyl in ) with solubility trends .

Q. How can crystallography data resolve ambiguous NMR signals?

  • Complementary analysis : Overlay X-ray-derived dihedral angles with NOESY/ROESY NMR data to validate substituent orientations.
  • Density functional theory (DFT) : Predict NMR chemical shifts for comparison with experimental data .

Q. What synthetic strategies minimize by-products during amide bond formation?

  • Activating agents : Use HATU or PyBOP instead of DCC for higher coupling efficiency.
  • Temperature control : Maintain 0–4°C during coupling to suppress racemization.
  • Protection/deprotection : Temporarily block reactive groups (e.g., thiolane sulfur) to prevent side reactions .

Q. How to determine the role of the thiolan-3-yloxy group in bioactivity?

  • SAR studies : Synthesize analogs with thiolane replaced by oxolane or tetrahydrofuran and compare IC50 values.
  • Metabolic stability assays : Assess thiolane oxidation susceptibility using liver microsomes (e.g., CYP450 profiling) .

Q. What crystallographic software tools aid in structure refinement?

  • SIR97 : Solves phase problems via direct methods for small-molecule structures .
  • ORTEP-III : Generates publication-quality thermal ellipsoid diagrams for crystallography reports .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental solubility data?

  • Re-evaluate force fields : Use explicit solvent models (e.g., TIP3P) in MD simulations instead of implicit solvation.
  • Experimental validation : Perform shake-flask solubility tests at multiple pH levels (e.g., 2.0–7.4) .

Q. Why might biological activity vary between enantiomers of this compound?

  • Chiral HPLC : Separate enantiomers and test individually in target assays.
  • Circular dichroism (CD) : Confirm absolute configuration and correlate with activity trends .

Methodological Resources

  • Crystallography : Use CCDC or PDB databases to access structural analogs for comparative analysis .
  • SPR instrumentation : Biacore systems provide real-time kinetics for receptor-ligand interactions .
  • QSAR software : Open-source tools like PaDEL-Descriptor generate molecular descriptors for predictive modeling .

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